molecular formula C10H14N2OS B1597615 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 730997-87-2

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Cat. No. B1597615
M. Wt: 210.3 g/mol
InChI Key: VMRLGMBBXTUOSO-UHFFFAOYSA-N
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Description

“4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 730997-87-2 . It has a linear formula of C10H14N2OS . The compound has a molecular weight of 210.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.3 . The density is predicted to be 1.220±0.06 g/cm3 . The boiling point is predicted to be 357.8±34.0 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have synthesized novel compounds using thiazole derivatives, showing significant antimicrobial and antifungal activities. For example, new thiazolo[3, 2]pyridines containing pyrazolyl moiety demonstrated antimicrobial activity through various synthetic routes, highlighting the compound's potential in creating effective antimicrobial agents (El-Emary et al., 2005). Similarly, the synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showcased effective antibacterial properties against gram-positive bacteria (Prakash et al., 2011).

Novel Derivatives for Biological Screening

The exploration of thiazolopyridines and related compounds has led to the synthesis of novel derivatives with potential biological activities. Studies on thiazolopyridines part 6, for example, synthesized and evaluated antimicrobial activities of some novel thiazolo[3,2-a] pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives, establishing a basis for future antimicrobial agents (Ali et al., 2005). Additionally, the discovery of potent new 4-oxothiazolidin-2-ylidene derivatives containing the piperidinyl moiety against aldose reductase introduces a new avenue for therapeutic intervention in conditions like diabetic complications (Areal et al., 2012).

Antitumor Evaluation

Compounds synthesized from thiazole derivatives have also been evaluated for their antitumor potential. For instance, the synthesis of 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes showed notable inhibitory effects on tumor and normal cell lines, indicating a promising direction for cancer research (Al-Omran et al., 2014).

Safety And Hazards

The compound is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde” would depend on its potential applications. Thiazole derivatives are known to have various biological activities and are used in the development of new pharmaceuticals . Therefore, future research could focus on exploring its potential biological activities and applications in drug development.

properties

IUPAC Name

4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLGMBBXTUOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368518
Record name 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

CAS RN

730997-87-2
Record name 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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